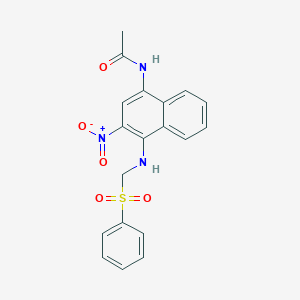
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes a nitro group, a phenylsulfonyl group, and an acetamide group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide typically involves multiple steps:
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, where the nitro-naphthalene intermediate reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where the sulfonylated intermediate reacts with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Hydrolysis Conditions: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids and Amines: Formed from hydrolysis of the acetamide group.
Aplicaciones Científicas De Investigación
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory and microbial pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell membranes, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)benzamide
- N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)propionamide
Uniqueness
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C19H17N3O5S |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[4-(benzenesulfonylmethylamino)-3-nitronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C19H17N3O5S/c1-13(23)21-17-11-18(22(24)25)19(16-10-6-5-9-15(16)17)20-12-28(26,27)14-7-3-2-4-8-14/h2-11,20H,12H2,1H3,(H,21,23) |
Clave InChI |
AGMREYUDJAAGSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C2=CC=CC=C21)NCS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


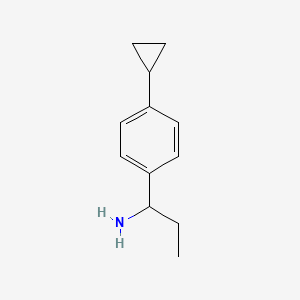
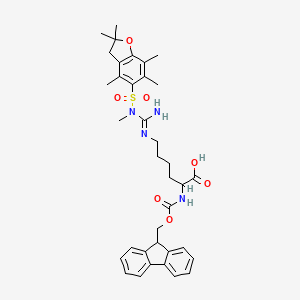
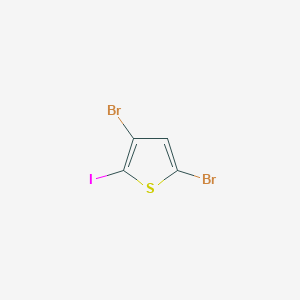
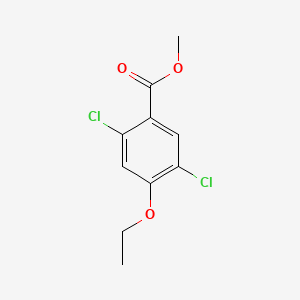
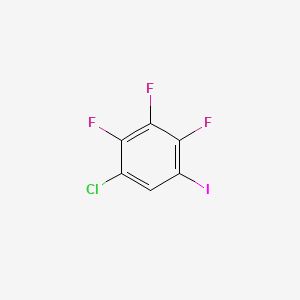

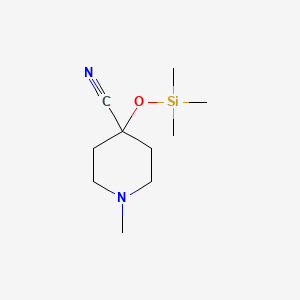
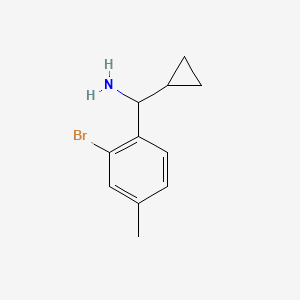


![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
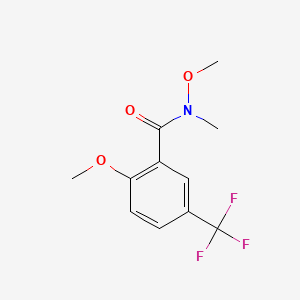
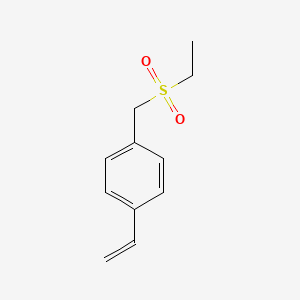
![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
